6-Ethyl-2(1h)-pyridinone

Übersicht

Beschreibung

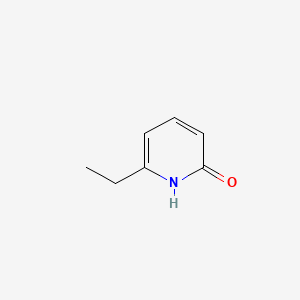

6-Ethyl-2(1h)-pyridinone is a heterocyclic organic compound with a pyridinone core structure It is characterized by the presence of an ethyl group at the 6th position and a keto group at the 2nd position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2(1h)-pyridinone can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with ammonium acetate under reflux conditions. This reaction typically proceeds via the formation of an intermediate enamine, which subsequently cyclizes to form the desired pyridinone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as gold(I) or silver(I) salts can be employed to facilitate the reaction under solvent-free conditions, thereby reducing environmental impact and production costs .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-2(1h)-pyridinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 6-ethyl-2-hydroxypyridine.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Oxidation: 6-Ethyl-2-pyridine N-oxide.

Reduction: 6-Ethyl-2-hydroxypyridine.

Substitution: Various substituted pyridinones depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pyridinones, including 6-ethyl-2(1H)-pyridinone, serve as critical scaffolds in drug design due to their ability to act as hydrogen bond donors and acceptors. This property enhances their interactions with biological targets, making them suitable for various therapeutic applications.

Key Pharmacological Properties:

- Antitumor Activity: Pyridinone derivatives have shown promising results in inhibiting tumor growth. For example, some studies indicate that modifications of the pyridinone scaffold can enhance its efficacy against cancer cells by improving binding affinity to target proteins involved in tumor progression .

- Antimicrobial Effects: Compounds derived from pyridinones exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anti-inflammatory and Anticoagulant Properties: Research has demonstrated that certain pyridinone derivatives can reduce inflammation and prevent blood clotting, which could be beneficial in treating cardiovascular diseases .

Synthesis of this compound Derivatives

The synthesis of this compound typically involves condensation reactions that allow for the introduction of various substituents, enhancing its biological activity.

Common Synthetic Routes:

- Blaise Reaction: This method has been utilized to create various pyridinone derivatives efficiently. It involves the reaction of nitriles with ethyl bromoacetate to yield pyridinones through a tandem one-pot process .

- Enolization and Cyclization: The compound can also be synthesized through enol forms of acetoacetamides that undergo cyclization to form the desired pyridinone structure .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Studies indicate that modifications at specific positions on the pyridinone ring can significantly alter its biological activity.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound derivatives in clinical settings:

- Clinical Trials: A derivative of this compound was evaluated in clinical trials for its effectiveness against hematologic malignancies. The results indicated significant improvements in patient outcomes compared to traditional therapies .

- In Vitro Studies: Laboratory tests have shown that certain modifications to the this compound structure can result in compounds with superior inhibitory activity against specific enzymes involved in cancer cell proliferation .

Wirkmechanismus

The mechanism of action of 6-Ethyl-2(1h)-pyridinone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to chelate metal ions also plays a role in its biological activity, affecting various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Ethylpyridine: Lacks the keto group, making it less reactive in certain chemical reactions.

6-Ethyl-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a keto group, leading to different chemical properties.

4-Ethyl-2(1h)-pyridinone: Positional isomer with the ethyl group at the 4th position, resulting in different reactivity and applications.

Uniqueness

6-Ethyl-2(1h)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications set it apart from other similar compounds .

Eigenschaften

IUPAC Name |

6-ethyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-4-3-5-7(9)8-6/h3-5H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQXAOKYVNWFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210905 | |

| Record name | 1H-Pyridin-2-one, 6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61892-99-7 | |

| Record name | 1H-Pyridin-2-one, 6-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyridin-2-one, 6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.